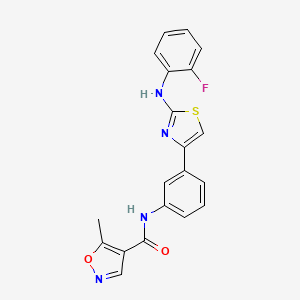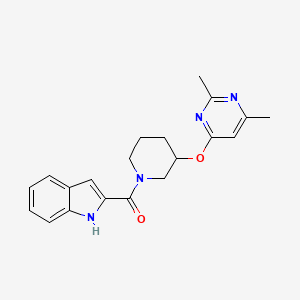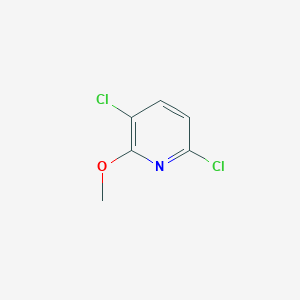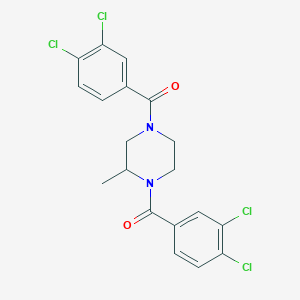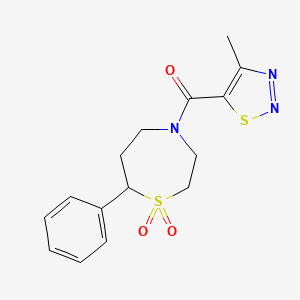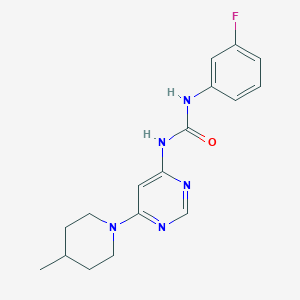
(2-异丁基吡啶-3-基)甲醇
描述
“(2-Isobutylpyridin-3-yl)methanol”, also known as IBPM, is an organic compound that belongs to the family of pyridine derivatives and is classified as an alcohol. It has a molecular formula of C10H15NO .
Molecular Structure Analysis
The molecular weight of “(2-Isobutylpyridin-3-yl)methanol” is 165.236 . The InChI string representation of its structure isInChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3.
科学研究应用
生物膜中的脂质动力学
甲醇,包括 (2-异丁基吡啶-3-基)甲醇等衍生物,在生物和合成膜中起着至关重要的作用。它通常用作跨膜蛋白/肽的研究溶解剂。Nguyen 等人 (2019) 使用小角中子散射进行的研究表明,甲醇显着影响脂质动力学,影响膜的结构和功能,尤其是在诸如抗菌攻击或蛋白质重构之类的场景中 (Nguyen 等人,2019)。
有机合成中的催化应用
Kermagoret 和 Braunstein (2008) 强调了涉及双齿 N,O 型配体的镍配合物的合成,展示了甲醇衍生物在有机金属化学中的应用。这些配合物在乙烯的催化低聚反应中显示出显着的活性,展示了此类化合物在工业化学过程中的潜力 (Kermagoret 和 Braunstein,2008)。
电催化和电化学
Kashti-Kaplan 等人 (1981) 研究了吡啶鎓离子的电还原,包括类似于 (2-异丁基吡啶-3-基)甲醇的离子。他们探索了这些化合物在甲醇等溶剂中的行为,提供了对其电化学性质的见解,这对能量转换和存储中的应用很有价值 (Kashti-Kaplan 等人,1981)。
不对称合成
Durán-Galván 和 Connell (2010) 的研究涉及使用甲醇衍生物从醛合成复杂的有机结构。这项研究为不对称合成领域做出了贡献,不对称合成是药物和精细化学品开发中的一个关键领域 (Durán-Galván 和 Connell,2010)。
传感技术中的甲醇
Zheng 等人 (2019) 使用 Y2O3 多壳空心结构开发了一种甲醇气体传感技术。这项创新对于环境监测和医疗保健至关重要,提供了一种检测对人体健康有害的甲醇的方法 (Zheng 等人,2019)。
生物催化和绿色化学
Chen 等人 (2021) 在液-液双相微反应系统中利用大肠杆菌作为全细胞催化剂,合成了 S-(4-氯苯基)-(吡啶-2-基)甲醇,这是一个绿色且高效的过程。这证明了甲醇衍生物在促进环境友好型化学过程中的作用 (Chen 等人,2021)。
属性
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEINLRZXMTSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isobutylpyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

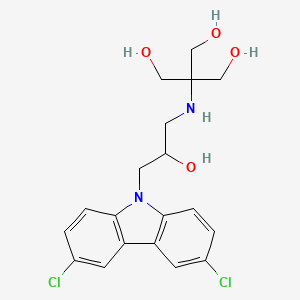
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)



![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)
